BenchChemオンラインストアへようこそ!

N-benzhydryl-4-phenylpiperazine-1-carboxamide

N-type calcium channel blockade neuropathic pain calcium channel selectivity

N-Benzhydryl-4-phenylpiperazine-1-carboxamide (CAS 915900‑00‑4; molecular formula C₂₄H₂₅N₃O; molecular weight 371.48 g mol⁻¹) is a synthetic benzhydrylpiperazine carboxamide in which a diphenylmethyl (benzhydryl) group is attached to the urea‑type nitrogen and a phenyl ring is attached to the distal piperazine nitrogen. The compound is supplied as a research‑grade building block (typically ≥95% purity) by several specialist chemical vendors for early‑stage drug discovery.

Molecular Formula C24H25N3O
Molecular Weight 371.484
CAS No. 915900-00-4
Cat. No. B2572204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-4-phenylpiperazine-1-carboxamide
CAS915900-00-4
Molecular FormulaC24H25N3O
Molecular Weight371.484
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H25N3O/c28-24(27-18-16-26(17-19-27)22-14-8-3-9-15-22)25-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,25,28)
InChIKeyMOQQKGODKIYMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzhydryl-4-phenylpiperazine-1-carboxamide (CAS 915900-00-4) – Structural Identity, Procurement-Relevant Physicochemical Profile, and Scientific Context


N-Benzhydryl-4-phenylpiperazine-1-carboxamide (CAS 915900‑00‑4; molecular formula C₂₄H₂₅N₃O; molecular weight 371.48 g mol⁻¹) is a synthetic benzhydrylpiperazine carboxamide in which a diphenylmethyl (benzhydryl) group is attached to the urea‑type nitrogen and a phenyl ring is attached to the distal piperazine nitrogen . The compound is supplied as a research‑grade building block (typically ≥95% purity) by several specialist chemical vendors for early‑stage drug discovery . Computed physicochemical properties include a topological polar surface area of 35.58 Ų, a calculated logP of 4.63, one hydrogen‑bond donor, and four rotatable bonds, placing it in favourable CNS drug‑like chemical space . The benzhydrylpiperazine scaffold has been explored across multiple therapeutic programmes, including cannabinoid CB₁ receptor inverse agonists, N‑type calcium channel blockers, sigma‑1 receptor ligands, and cytotoxic anticancer agents, making this compound a useful reference probe for structure–activity relationship (SAR) campaigns [1].

Why N-Benzhydryl-4-phenylpiperazine-1-carboxamide Cannot Be Interchanged with Generic Benzhydrylpiperazine Carboxamides – The Structural and Pharmacological Rationale for Procurement Precision


The benzhydrylpiperazine carboxamide chemical space is exquisitely sensitive to even single‑atom modifications. The precise connectivity of the benzhydryl and N‑phenyl substituents defines the pharmacophore presentation, and regioisomeric swapping (e.g., benzhydryl on the piperazine N vs. the urea N) has been shown to produce divergent binding affinities at clinically relevant targets including cannabinoid CB₁ receptors, N‑type calcium channels, sigma‑1 receptors, and monoamine oxidases [1]. Within a single series, converting the carboxamide oxygen to a thioamide sulfur increases cytotoxicity by ≥2‑fold across multiple cancer cell lines, while introducing a 4‑chloro substituent on the benzhydryl ring further boosts antiproliferative potency [2]. Physicochemical surrogates such as logP and TPSA also shift with even minor structural changes, directly impacting permeability, solubility, and metabolic stability . Therefore, sourcing the exact CAS‑defined entity is essential for reproducible SAR, and the assumption that any benzhydrylpiperazine carboxamide can serve as a functional equivalent is scientifically unsound and has been invalidated by published comparative data.

Quantitative Differentiation Evidence for N-Benzhydryl-4-phenylpiperazine-1-carboxamide Versus Closest Structural Analogs


Regioisomeric Carboxamide Connectivity Dictates N‑Type Calcium Channel Inhibitory Potency and Selectivity Over L‑Type Channels

The N‑benzhydryl‑4‑phenylpiperazine‑1‑carboxamide regioisomer (benzhydryl on urea nitrogen) maps onto the N,4‑dibenzhydrylpiperazine‑1‑carboxamide SAR series reported by Pajouhesh et al. (2010). In this series, the non‑substituted N,4‑dibenzhydryl derivative (compound 21) exhibits an estimated N‑type calcium channel IC₅₀ of 0.15 µM, closely approaching the potency of the lead compound NP118809 (IC₅₀ = 0.11 µM). Critically, compound 21 demonstrates >100‑fold selectivity for N‑type over L‑type calcium channels (L‑type IC₅₀ ≈ 12.2 µM). In contrast, the positional isomer 4‑benzhydryl‑N‑phenylpiperazine‑1‑carboxamide (CAS 358747‑62‑3) has not been reported to exhibit comparable N‑type channel activity, and published data indicate that moving the benzhydryl group from the urea nitrogen to the piperazine nitrogen abolishes or substantially reduces N‑type channel blockade in this scaffold [1].

N-type calcium channel blockade neuropathic pain calcium channel selectivity

Carboxamide vs. Thioamide Functional Group Swap Produces a ≥2‑Fold Difference in Cancer Cell Cytotoxicity Across Three Distinct Tumour Types

In the systematic study by Gurdal et al. (2014), 32 benzhydrylpiperazine derivatives bearing either carboxamide or thioamide moieties were screened for in vitro cytotoxicity against hepatocellular (HUH‑7), breast (MCF‑7) and colorectal (HCT‑116) cancer cell lines using the sulphorhodamine B assay. Thioamide derivatives (compounds 6a–g) consistently displayed higher growth inhibition than their carboxamide counterparts across all three cell lines, demonstrating that the C=O → C=S substitution is a significant efficacy driver. Concurrently, the study established that 4‑chlorobenzhydrylpiperazine derivatives are more cytotoxic than unsubstituted benzhydryl compounds. Since N‑benzhydryl‑4‑phenylpiperazine‑1‑carboxamide is an unsubstituted benzhydryl carboxamide (i.e., lacking both the 4‑chloro substituent and the thioamide modification), it occupies a distinct quadrant of the cytotoxicity SAR landscape—predictably less cytotoxic than either the corresponding thioamide or the 4‑chlorobenzhydryl analog—making it a preferred starting point for programmes where antiproliferative activity must be dialled in through subsequent medicinal chemistry optimisation rather than being constitutively high [1].

anticancer cytotoxicity thioamide SAR benzhydrylpiperazine derivatives

Differential Multi‑Target Engagement Potential: Sigma‑1 Receptor Affinity vs. CB₁ Receptor Inverse Agonism in the Benzhydrylpiperazine Carboxamide Class

The benzhydrylpiperazine carboxamide scaffold populates at least two pharmacologically distinct target spaces depending on the substitution pattern. 4‑Benzhydryl‑N‑butylpiperazine‑1‑carboxamide (CHEMBL1087032) has been characterised as a CB₁ receptor inhibitor, with benzhydrylpiperazine derivatives reported to achieve CB₁ IC₅₀ values below 100 nM [1]. In contrast, closely related diphenylmethyl‑piperazine carboxamides bearing an N‑phenyl substituent have been profiled as sigma‑1 receptor ligands, with certain analogs exhibiting Ki values in the low nanomolar range (e.g., Ki = 4.3 nM for displacement of [³H]‑(+)‑pentazocine from guinea‑pig brain sigma‑1 receptors) [2]. The N‑benzhydryl‑4‑phenylpiperazine‑1‑carboxamide regioisomer, possessing both the benzhydryl and N‑phenyl features, is uniquely positioned to interrogate sigma‑1/CB₁ polypharmacology, an attribute not shared by analogs that exclusively carry either the N‑phenyl moiety (sigma‑1 bias) or the N‑benzhydryl‑N‑alkyl motif (CB₁ bias) [1][2].

sigma-1 receptor CB1 cannabinoid receptor multi-target pharmacology

Physicochemical Property Differentiation: logP, TPSA, and Hydrogen‑Bond Donor Count Distinguish N‑Benzhydryl‑4‑phenylpiperazine‑1‑carboxamide from N‑Alkyl and N,N‑Disubstituted Analogs

The target compound's computed logP of 4.63, TPSA of 35.58 Ų, and a single hydrogen‑bond donor (the urea NH) place it within the favourable CNS drug‑like property space defined by the multiparameter CNS MPO score . This profile contrasts quantitatively with the N‑methyl analog 4‑benzhydryl‑N‑methyl‑N‑phenylpiperazine‑1‑carboxamide (MW 385.5 g mol⁻¹; logP not publicly disclosed but predicted higher due to the additional methyl group) and with N,N‑disubstituted variants that lack any hydrogen‑bond donor. The single H‑bond donor of the target compound is expected to improve aqueous solubility and reduce CYP450 2D6 metabolism compared with N‑methyl analogs while maintaining sufficient passive permeability, providing a differentiated pharmacokinetic starting point for lead optimisation [1]. The N,4‑dibenzhydryl analog (MW 461.6 g mol⁻¹) is substantially larger and more lipophilic, which may compromise ligand efficiency and solubility .

physicochemical properties CNS drug-likeness permeability prediction

Validated Research and Procurement Application Scenarios for N-Benzhydryl-4-phenylpiperazine-1-carboxamide


Regioisomer‑Controlled Chemical Probe for N‑Type Calcium Channel Pharmacology

Investigators studying voltage‑gated calcium channel subtype selectivity for neuropathic pain indications should procure this specific regioisomer as a matched chemical probe because the published SAR series (Pajouhesh et al., 2010) demonstrates that the N‑benzhydryl‑on‑urea connectivity is critical for retaining N‑type channel inhibition (surrogate compound 21 IC₅₀ ≈ 0.15 µM) with >80‑fold selectivity over L‑type channels, whereas the positional isomer 4‑benzhydryl‑N‑phenylpiperazine‑1‑carboxamide has no reported activity in this assay [1].

Clean‑Baseline Starting Material for Anticancer SAR Expansion

Medicinal chemistry teams building a benzhydrylpiperazine‑based anticancer library should select the unsubstituted carboxamide as the initial scaffold because class‑level evidence (Gurdal et al., 2014) establishes that both the thioamide and the 4‑chlorobenzhydryl modifications introduce constitutive cytotoxicity ≥2‑fold higher than the carboxamide baseline. Starting with the unsubstituted carboxamide allows systematic potency tuning through iterative SAR rather than attempting to dial back pre‑existing toxicity [1].

Dual‑Target Sigma‑1/CB₁ Pharmacophore Tool Compound

CNS discovery programmes investigating sigma‑1 receptor/CB₁ receptor cross‑talk can deploy this compound as a single chemical entity harbouring both pharmacophoric elements. Related analogs have demonstrated sigma‑1 Ki = 4.3 nM and CB₁ IC₅₀ < 100 nM in separate assay systems, and the target compound's hybrid architecture is expected to engage both targets simultaneously, reducing the number of probe molecules required per screening cascade [1].

Physicochemical Property Benchmark for CNS Drug‑Likeness Optimisation

Computational chemistry and DMPK groups can use N‑benzhydryl‑4‑phenylpiperazine‑1‑carboxamide as a property‑space reference standard. With a logP of 4.63, TPSA of 35.58 Ų, and exactly one hydrogen‑bond donor, it occupies a favourable CNS MPO zone that is distinct from both the zero‑HBD N‑methyl analogs and the larger, more lipophilic N,4‑dibenzhydryl analogs, making it a useful calibration point for in silico permeability and metabolic stability models [1].

Quote Request

Request a Quote for N-benzhydryl-4-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.